1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxybenzyl)urea
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Overview
Description
Scientific Research Applications
Polymer Science Applications
The study by Tomita and Hse (1992) explored the reactions of urea with methylolphenols under acidic conditions, resulting in the formation of various benzylurea derivatives. These reactions contribute to the understanding of polymer synthesis, specifically in creating alternative copolymers of urea and phenol, which have potential applications in the development of new materials with specific properties (Tomita & Hse, 1992).
Medicinal Chemistry and Drug Design
Liang et al. (2020) synthesized deuterium-labeled AR-A014418, a compound with a structural motif similar to the query chemical, showcasing its potential in cancer therapy, pain management, and treatment of neurodegenerative disorders. This labeled compound serves as an internal standard for pharmacokinetics studies, highlighting the role of such derivatives in drug development and analysis (Liang et al., 2020).
Synthetic Chemistry and New Molecule Development
Sañudo et al. (2006) reported the synthesis of cyclic dipeptidyl ureas, a new class of pseudopeptidic triazines. This work contributes to the field of synthetic organic chemistry by providing new methods for constructing complex molecules with potential applications in drug discovery and development (Sañudo et al., 2006).
Corrosion Inhibition
Bahrami and Hosseini (2012) investigated the inhibition effect of certain urea derivatives on mild steel corrosion in acidic solutions. Their findings offer insights into the development of more efficient corrosion inhibitors, which are crucial for protecting metals in industrial applications (Bahrami & Hosseini, 2012).
Safety and Hazards
Properties
IUPAC Name |
1-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]-3-[(4-methoxyphenyl)methyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O3/c1-27-18-8-2-14(3-9-18)11-22-20(26)23-12-15-10-19(25)24(13-15)17-6-4-16(21)5-7-17/h2-9,15H,10-13H2,1H3,(H2,22,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUQBLMJWGKNERE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.